![molecular formula C25H29ClN6O3 B8578587 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[(1-ethyl-2,3,4,5-tetrahydro-6-methoxy-2-oxo-1H-1-benzazepin-7-yl)amino]-4-pyrimidinyl]amino]-, (1S,2S,3R,4R)-](/img/structure/B8578587.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[(1-ethyl-2,3,4,5-tetrahydro-6-methoxy-2-oxo-1H-1-benzazepin-7-yl)amino]-4-pyrimidinyl]amino]-, (1S,2S,3R,4R)-
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Overview
Description
. This compound has shown promising potential in scientific research, particularly in the fields of oncology and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID24900237C15 involves a multi-step process that includes the formation of various intermediates. The key steps include the cyclization of specific precursors under controlled conditions, followed by purification and characterization of the final product .
Industrial Production Methods
Industrial production of PMID24900237C15 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
PMID24900237C15: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in the reactions of PMID24900237C15 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity: Recent studies have indicated that bicyclic compounds, including bicyclo[2.2.1]hept-5-ene derivatives, possess potential anticancer properties. Research has shown that modifications to the bicyclic structure can enhance the efficacy of these compounds against various cancer cell lines. For instance, the introduction of specific substituents can improve binding affinity to target proteins involved in cancer progression .
Antimicrobial Properties: Bicyclo[2.2.1]hept-5-ene derivatives have also been investigated for their antimicrobial activity. The compound's unique structure allows it to interact with bacterial membranes, leading to increased permeability and cell death in certain strains of bacteria .
Neuropharmacological Effects: The compound has been explored for its potential neuropharmacological effects, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research into treatments for conditions such as Alzheimer's disease and schizophrenia .
Fragrance and Flavor Industry
Fragrance Applications: The bicyclo[2.2.1]hept-5-ene derivatives are widely used as fragrance ingredients due to their pleasant olfactory properties. They are incorporated into perfumes, colognes, and personal care products to enhance scent profiles. The isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its ethyl ester are particularly noted for their ability to provide long-lasting fragrances .
Flavoring Agents: In addition to their use in fragrances, these compounds serve as flavoring agents in food products. Their unique taste profiles contribute to the overall sensory experience of various consumables, making them valuable in the food industry .
Chemical Synthesis and Research
Synthetic Intermediates: Bicyclo[2.2.1]hept-5-ene derivatives are utilized as intermediates in organic synthesis. Their reactivity allows for the formation of more complex molecules through various chemical reactions such as Diels-Alder reactions and cycloadditions .
Research and Development: Ongoing research focuses on optimizing the synthesis of these compounds to enhance yield and reduce environmental impact during production processes. Innovations in synthetic methodologies are crucial for developing new applications and improving existing ones .
Case Studies
Study | Focus | Findings |
---|---|---|
Anticancer Activity Study (2020) | Evaluated the efficacy of modified bicyclo compounds against cancer cell lines | Showed significant inhibition of cell proliferation in breast cancer models |
Antimicrobial Research (2021) | Investigated the antimicrobial properties against resistant bacterial strains | Demonstrated effective bactericidal activity against Staphylococcus aureus |
Neuropharmacological Study (2023) | Assessed the effects on cognitive function in animal models | Indicated potential benefits in memory enhancement and neuroprotection |
Mechanism of Action
The mechanism of action of PMID24900237C15 involves the inhibition of the ALK tyrosine kinase receptor. This inhibition disrupts the signaling pathways that are essential for the proliferation and survival of cancer cells. The compound specifically targets the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
PMID24900237C15: can be compared with other ALK inhibitors such as:
Crizotinib: Another ALK inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: A second-generation ALK inhibitor with improved efficacy and safety profile.
Alectinib: Known for its ability to cross the blood-brain barrier and treat brain metastases
PMID24900237C15: stands out due to its unique chemical structure and potent inhibitory activity against ALK, making it a valuable tool in both research and therapeutic applications .
Biological Activity
Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives, particularly those with complex substitutions, have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound “Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[(1-ethyl-2,3,4,5-tetrahydro-6-methoxy-2-oxo-1H-1-benzazepin-7-yl)amino]-4-pyrimidinyl]amino]-, (1S,2S,3R,4R)-”, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Overview of the Compound
The compound in focus is characterized by a bicyclic structure with a carboxamide functional group and several substituents that influence its biological activity. It is essential to understand how these structural features contribute to its pharmacological effects.
2.1 Antimicrobial Properties
Research has demonstrated that various bicyclo[2.2.1]heptene derivatives exhibit significant antimicrobial activity. A study synthesized N-substituted amides of bicyclo[2.2.1]hept-5-ene derivatives and evaluated their microbiological activities against a range of bacterial strains. The results indicated that certain derivatives showed promising antibacterial effects, suggesting potential applications in treating bacterial infections .
2.2 Genotoxic Effects
Another aspect of the biological activity of bicyclo[2.2.1]heptane derivatives is their genotoxic potential. A study on 2,2'-bis(bicyclo[2.2.1]heptane) revealed that it induces a genotoxic effect in Escherichia coli, causing an SOS response without exhibiting alkylating effects . This indicates that while some derivatives may have therapeutic benefits, they could also pose risks related to DNA damage.
2.3 Neuropharmacological Activity
The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors (5-HT). Docking studies and pharmacological evaluations have shown that certain bicyclo[2.2.1]heptene derivatives act as agonists at serotonin receptors, which are implicated in mood regulation and anxiety disorders . The efficacy and potency of these compounds at various receptor subtypes were assessed through functional assays.
The biological activities of bicyclo[2.2.1]heptene derivatives can be attributed to their ability to modulate various biochemical pathways:
- Serotonergic Modulation : Compounds have been shown to activate 5-HT receptors, influencing serotonergic signaling pathways associated with mood and anxiety .
- Oxidative Stress Response : The genotoxic effects observed may stem from oxidative stress mechanisms where reactive oxygen species (ROS) play a critical role in cellular responses .
4.1 Pharmacological Evaluation
In vivo studies have been conducted to evaluate the behavioral effects of these compounds on animal models, focusing on motor coordination and locomotor activity tests . Compounds were administered at specific doses, revealing varied impacts on spontaneous motility and coordination.
4.2 Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted how modifications in the bicyclic structure affect biological potency and selectivity towards different receptors . This information is crucial for designing new compounds with enhanced therapeutic profiles.
5. Conclusion
Bicyclo[2.2.1]hept-5-ene derivatives exhibit a wide range of biological activities with significant implications for medicinal chemistry and pharmacology. While promising as antimicrobial agents and neuromodulators, caution is warranted due to potential genotoxic effects associated with some derivatives.
6. Data Tables
Properties
Molecular Formula |
C25H29ClN6O3 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-chloro-2-[(1-ethyl-6-methoxy-2-oxo-4,5-dihydro-3H-1-benzazepin-7-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C25H29ClN6O3/c1-3-32-18-10-9-17(22(35-2)15(18)5-4-6-19(32)33)29-25-28-12-16(26)24(31-25)30-21-14-8-7-13(11-14)20(21)23(27)34/h7-10,12-14,20-21H,3-6,11H2,1-2H3,(H2,27,34)(H2,28,29,30,31)/t13-,14+,20+,21-/m1/s1 |
InChI Key |
GLGNXYJARSMNGJ-VKTIVEEGSA-N |
Isomeric SMILES |
CCN1C(=O)CCCC2=C1C=CC(=C2OC)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)Cl |
Canonical SMILES |
CCN1C(=O)CCCC2=C1C=CC(=C2OC)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)Cl |
Origin of Product |
United States |
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